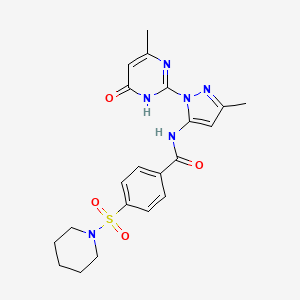

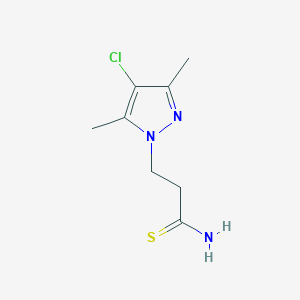

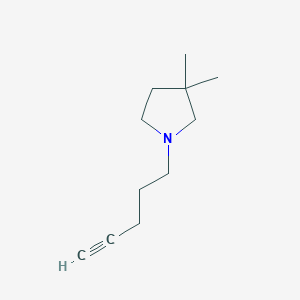

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

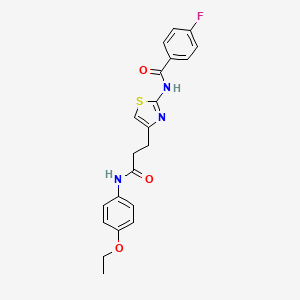

Discovery and Optimization of DDR1 Inhibitors

The research presented in the first paper focuses on the discovery of novel benzamide derivatives that act as selective and orally bioavailable inhibitors of discoidin domain receptor 1 (DDR1), which is a potential target for anticancer drug discovery. The compounds, particularly 7rh and 7rj, demonstrated high selectivity and potency against DDR1, with low nanomolar IC50 values. They also showed significant inhibition of cancer cell proliferation, invasion, adhesion, and tumorigenicity, suggesting their potential as therapeutic agents. The pharmacokinetic profiles of these compounds were favorable, indicating good oral bioavailability .

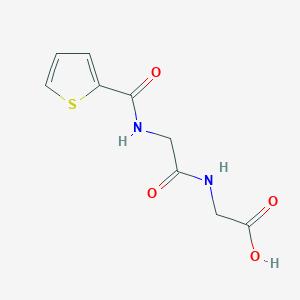

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The second paper describes the synthesis of a variety of pyrazolo[1,5-a]pyrimidine derivatives and other related compounds. The synthesis began with the formation of a key enaminone intermediate, which was then reacted with different amines to produce the desired pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives. Additionally, the paper reports the synthesis of pyrido[2,3-d]pyrimidine and triazine derivatives. Some of these newly synthesized compounds exhibited moderate antibacterial and antifungal activities .

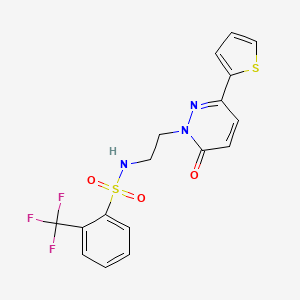

Synthesis of a PET Agent for Imaging B-Raf(V600E) in Cancers

The third paper outlines the synthesis of a benzamide-based PET imaging agent intended for the detection of the B-Raf(V600E) mutation in cancers. The synthesis involved multiple steps starting from 2,6-difluorobenzoic acid and resulted in a compound with a 1% overall chemical yield. The precursor for radiolabeling was obtained in a 70% yield, and the final PET tracer was synthesized with a high specific activity. This research contributes to the development of diagnostic tools for cancer by providing a method to visualize specific mutations in vivo .

Comprehensive Analysis

The papers collectively contribute to the field of medicinal chemistry by providing insights into the synthesis and potential applications of benzamide derivatives in cancer treatment and diagnosis. The first paper offers a promising avenue for DDR1 inhibition as a therapeutic strategy, while the second paper expands the chemical space of pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities. The third paper advances the development of diagnostic agents for cancer, specifically targeting the B-Raf(V600E) mutation. These studies highlight the versatility of benzamide derivatives in drug discovery and development, showcasing their roles in both therapeutic and diagnostic contexts.

Scientific Research Applications

Molecular Interaction and Binding Analysis

Research on similar compounds has focused on their molecular interaction with specific receptors, such as the CB1 cannabinoid receptor. For example, studies on molecules like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been conducted to understand their binding interactions, providing insights into how these compounds could be used in receptor-specific drug design and pharmacological studies (Shim et al., 2002).

Capillary Electrophoresis and Quality Control

Studies involving capillary electrophoresis, such as the analysis of imatinib mesylate and related substances, demonstrate how similar compounds can be characterized and quantified. This method is crucial for quality control in pharmaceutical research and development, showcasing potential applications in ensuring the purity and consistency of pharmacological compounds (Ye et al., 2012).

Metabolism and Pharmacokinetics

Research on the metabolism and pharmacokinetics of compounds like flumatinib in chronic myelogenous leukemia patients highlights the importance of understanding the metabolic pathways, including N-demethylation and amide hydrolysis, in drug development. Such studies are essential for determining the safety, efficacy, and optimal dosing of new therapeutic agents (Gong et al., 2010).

properties

IUPAC Name |

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O4S/c1-14-13-19(28)24-21(22-14)27-18(12-15(2)25-27)23-20(29)16-6-8-17(9-7-16)32(30,31)26-10-4-3-5-11-26/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,23,29)(H,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATOUURCCCYGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2517792.png)

![N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2517794.png)

![7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one](/img/structure/B2517799.png)

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2517802.png)

![N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517803.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2517805.png)